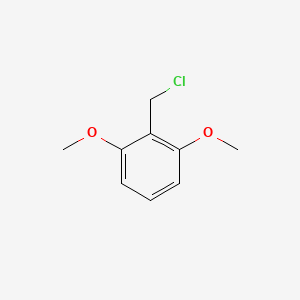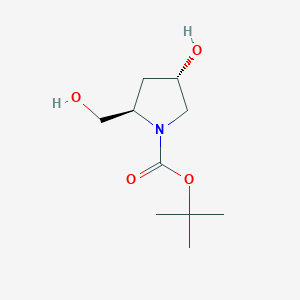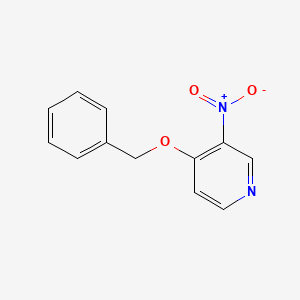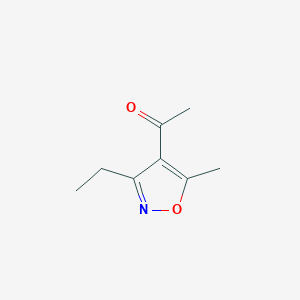![molecular formula C9H8N2O B1281192 1-(1H-benzo[d]imidazol-5-yl)ethanone CAS No. 58442-16-3](/img/structure/B1281192.png)
1-(1H-benzo[d]imidazol-5-yl)ethanone
Overview
Description
1-(1H-benzo[d]imidazol-5-yl)ethanone is a compound that belongs to the benzimidazole family. Benzimidazoles are bicyclic compounds consisting of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
1-(1H-benzo[d]imidazol-5-yl)ethanone, also known as 1-(3H-benzimidazol-5-yl)ethanone, is a compound that contains an imidazole moiety . Imidazole compounds have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The primary targets of these compounds can vary widely depending on the specific derivative and its functional groups .
Mode of Action
Imidazole compounds are known to interact with their targets in various ways, often leading to inhibition or modulation of the target’s function . For example, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to reduced transcription of specific genes .
Biochemical Pathways
Imidazole compounds are known to affect a wide range of pathways due to their broad spectrum of biological activities . For instance, some imidazole derivatives have been found to inhibit the synthesis of certain proteins, affecting the pathways these proteins are involved in .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
The broad range of biological activities exhibited by imidazole compounds suggests that they can have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence or absence of certain substances can affect the synthesis of imidazole compounds . .
Biochemical Analysis
Biochemical Properties
1-(1H-benzo[d]imidazol-5-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, such as topoisomerases . This inhibition can lead to the disruption of DNA synthesis and cell division, making these compounds potential candidates for anticancer therapies. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that benzimidazole derivatives can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been reported to impact gene expression by binding to specific DNA sequences and regulating the transcription of target genes . This regulation can result in changes in cellular metabolism, including alterations in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . This inhibition can lead to the disruption of essential biochemical pathways, such as DNA replication and repair. Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their ability to regulate target genes . This modulation can result in changes in cellular processes, including cell proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism . These long-term effects can result in changes in cell proliferation, differentiation, and apoptosis, highlighting the importance of monitoring the temporal effects of this compound in laboratory studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For instance, low doses of this compound have been found to inhibit cell proliferation and induce apoptosis in certain cancer cell lines, while higher doses can lead to toxic effects and cell death . Additionally, threshold effects have been observed, where a minimum effective dose is required to elicit a biological response. It is important to carefully evaluate the dosage effects of this compound in animal models to determine its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular processes . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in energy production and utilization . These interactions can result in changes in cellular metabolism, including alterations in energy production, storage, and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments and organelles . These interactions can influence the localization and accumulation of this compound within cells, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be directed to specific cellular compartments and organelles by targeting signals and post-translational modifications . For instance, this compound can be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Additionally, this compound can be targeted to mitochondria, where it can influence energy production and cellular metabolism. The subcellular localization of this compound is crucial for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzo[d]imidazol-5-yl)ethanone typically involves the condensation of o-phenylenediamine with acetic acid or its derivatives under acidic conditions. This reaction forms the benzimidazole ring, followed by acetylation to introduce the ethanone group .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzo[d]imidazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-(1H-benzo[d]imidazol-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)aniline: Another benzimidazole derivative with similar biological activities.
1H-benzo[d]imidazol-5-ylamine: Known for its antimicrobial properties.
1H-benzo[d]imidazol-2-ylmethanol: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
1-(1H-benzo[d]imidazol-5-yl)ethanone is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ethanone group provides additional reactivity compared to other benzimidazole derivatives, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-(3H-benzimidazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-2-3-8-9(4-7)11-5-10-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHBJRPIYKTQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482987 | |
| Record name | 1-(1H-Benzimidazol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58442-16-3 | |
| Record name | 1-(1H-Benzimidazol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)
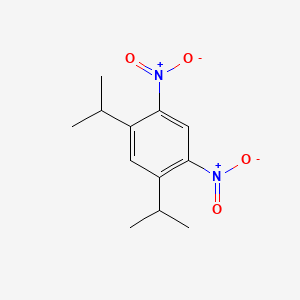

![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)
